molecular formula C29H10Br8N2O4 B14681842 1H-Isoindole-1,3(2H)-dione, 2,2'-(methylenedi-4,1-phenylene)bis[4,5,6,7-tetrabromo- CAS No. 32588-74-2

1H-Isoindole-1,3(2H)-dione, 2,2'-(methylenedi-4,1-phenylene)bis[4,5,6,7-tetrabromo-

Cat. No.: B14681842
CAS No.: 32588-74-2
M. Wt: 1089.6 g/mol
InChI Key: RHFKNNBDKARGKL-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2,2’-(methylenedi-4,1-phenylene)bis[4,5,6,7-tetrabromo-] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of isoindole derivatives, which are characterized by a fused ring system containing nitrogen. The presence of multiple bromine atoms in its structure makes it particularly interesting for research in medicinal chemistry and material science.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The presence of bromine atoms makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated quinones, while reduction can produce debrominated isoindole derivatives.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2,2’-(methylenedi-4,1-phenylene)bis[4,5,6,7-tetrabromo-] has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of protein kinases, such as Casein Kinase 2 (CK2). It binds competitively to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts various cellular pathways, leading to potential therapeutic effects in cancer and viral infections .

Comparison with Similar Compounds

Similar compounds include other tetrahalogeno-isoindole derivatives, such as:

  • 4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl propanoic acid
  • 4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl acetic acid

These compounds share similar structural features and inhibitory effects on protein kinases but differ in their specific halogen substitutions and side chains . The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2,2’-(methylenedi-4,1-phenylene)bis[4,5,6,7-tetrabromo-] lies in its specific bromine substitutions, which may confer distinct electronic and steric properties, influencing its reactivity and biological activity.

Properties

CAS No.

32588-74-2

Molecular Formula

C29H10Br8N2O4

Molecular Weight

1089.6 g/mol

IUPAC Name

4,5,6,7-tetrabromo-2-[4-[[4-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)phenyl]methyl]phenyl]isoindole-1,3-dione

InChI

InChI=1S/C29H10Br8N2O4/c30-18-14-15(19(31)23(35)22(18)34)27(41)38(26(14)40)12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)39-28(42)16-17(29(39)43)21(33)25(37)24(36)20(16)32/h1-8H,9H2

InChI Key

RHFKNNBDKARGKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C(=C(C(=C4Br)Br)Br)Br)N5C(=O)C6=C(C5=O)C(=C(C(=C6Br)Br)Br)Br

Origin of Product

United States

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